molecular formula C17H14N2O2 B074468 2,2-Bis-(4-cyanatophenyl)propane CAS No. 1156-51-0

2,2-Bis-(4-cyanatophenyl)propane

Cat. No. B074468
CAS RN: 1156-51-0
M. Wt: 278.3 g/mol
InChI Key: AHZMUXQJTGRNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04097455

Procedure details

According to Example 7 of U.S. Pat. No. 3,553,244, 228 parts by weight of 2,2-bis-(4-hydroxyphenyl)-propane are dissolved in 400 parts by weight of acetone and cooled to 0° C. 135 parts by weight of cyanogen chloride are added dropwise at that temperature. 120 parts by weight of triethylamine are then added with external cooling, the temperature being kept below 10° C. On completion of the dropwise addition, the mixture is stirred for 30 minutes, after which the triethylamine hydrochloride which has crystallized out is filtered off. After the acetone has been distilled off, 2,2-bis-(4-cyanatophenyl)-propane is obtained from the filtrate in the form of colorless crystals melting at 77° to 80° C in a quantity of 212 parts by weight (corresponding to a yield of 76%, based on the theoretical amount). The purity amounts to approximately 95% (as determined by IR-spectroscopy).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[N:18]#[C:19]Cl.[CH2:21]([N:23](CC)CC)C>CC(C)=O>[O:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([O:17][C:19]#[N:18])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1)[C:21]#[N:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept below 10° C
ADDITION
Type
ADDITION
Details
On completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
after which the triethylamine hydrochloride which has crystallized out
FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
After the acetone has been distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C#N)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.